REACTION_CXSMILES
|
C(O[C:4]([NH:6][C:7]1[CH:8]=[C:9]([C:14]([F:17])([F:16])[F:15])[CH:10]=[CH:11][C:12]=1I)=O)C.C[O:19][CH:20]1[CH:24]=[CH:23]C(OC)[O:21]1.C(N(C(C)C)CC)(C)C.CN(C=O)C>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C.O>[F:17][C:14]([F:15])([F:16])[C:9]1[CH:8]=[C:7]2[C:12]([C:23]([CH2:24][C:20]([OH:21])=[O:19])=[CH:4][NH:6]2)=[CH:11][CH:10]=1 |f:4.5,6.7.8|
|
Name
|
3-ethoxycarbonylamino-4-iodobenzotrifluoride
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)NC=1C=C(C=CC1I)C(F)(F)F
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
COC1OC(C=C1)OC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
60 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 20 hours under a nitrogen atmosphere at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the insoluble portion was filtered out with celite, and extraction
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Dichloromethane (25 ml) and trifluoroacetic acid (1.5 ml) were added to the obtained residue
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Saturated sodium bicarbonate water was added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
vigorously stirred
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
A (1-ethoxycarbonyl-6-trifluoromethyl-1H-indol-3-yl)acetic acid methyl ester component was purified from the obtained residue by silica gel column chromatography
|
Type
|
ADDITION
|
Details
|
A 2 N sodium hydroxide aqueous solution (1 ml) and methanol (1 ml) were added to the obtained (1-ethoxycarbonyl-6-trifluoromethyl-1H-indol-3-yl)acetic acid methyl ester
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Water was added to the reaction mixture, which
|
Type
|
EXTRACTION
|
Details
|
rendered acidic with concentrated aqueous hydrochloric acid and extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C2C(=CNC2=C1)CC(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77 mg | |
YIELD: PERCENTYIELD | 5% | |
YIELD: CALCULATEDPERCENTYIELD | 6.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |